
2-Bromo-5-chlorobenzothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-chlorobenzothioamide is an organic compound with the molecular formula C7H5BrClNS and a molecular weight of 250.54 g/mol . It is characterized by the presence of bromine, chlorine, and a thioamide group attached to a benzene ring. This compound is used in various chemical and industrial applications due to its unique properties.
Méthodes De Préparation
The synthesis of 2-Bromo-5-chlorobenzothioamide typically involves the bromination and chlorination of benzothioamide. One common method includes the reaction of 2-chlorobenzonitrile with a brominating reagent to form 2-Bromo-5-chlorobenzonitrile, which is then converted to this compound through further chemical reactions . Industrial production methods often involve the use of dibrominated amino silica gel as a brominating reagent and iron trifluoromethanesulfonate as a catalyst .
Analyse Des Réactions Chimiques
2-Bromo-5-chlorobenzothioamide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The thioamide group can be oxidized to form sulfoxides or sulfones, and reduced to form amines.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include brominating agents, chlorinating agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-Bromo-5-chlorobenzothioamide has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Bromo-5-chlorobenzothioamide involves its interaction with specific molecular targets and pathways. The thioamide group can form strong interactions with various enzymes and proteins, potentially inhibiting their activity. The bromine and chlorine atoms can also participate in halogen bonding, further influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
2-Bromo-5-chlorobenzothioamide can be compared with other similar compounds such as:
2-Bromo-5-methoxyaniline: This compound has a methoxy group instead of a thioamide group, leading to different chemical and biological properties.
Bromodeoxyuridine: A synthetic nucleoside analogue used in cell proliferation studies, which differs significantly in structure and application.
The uniqueness of this compound lies in its specific combination of bromine, chlorine, and thioamide groups, which confer distinct chemical reactivity and potential biological activities.
Propriétés
Formule moléculaire |
C7H5BrClNS |
|---|---|
Poids moléculaire |
250.54 g/mol |
Nom IUPAC |
2-bromo-5-chlorobenzenecarbothioamide |
InChI |
InChI=1S/C7H5BrClNS/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3H,(H2,10,11) |
Clé InChI |
OFGVSRXQDBZYBW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)C(=S)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3(2H)-Benzofuranone, 2-[(3,4-dihydroxyphenyl)methylene]-6-hydroxy-](/img/structure/B12442356.png)
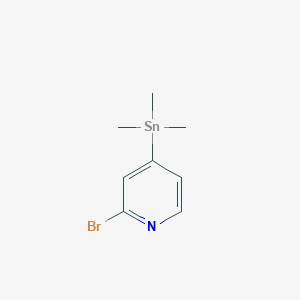
![N-[2-(Acetylamino)-5,6,7,8-tetrahydro-6-hydroxy-4-quinazolinyl]acetamide](/img/structure/B12442364.png)
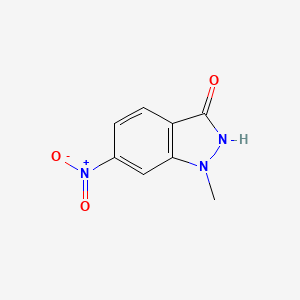
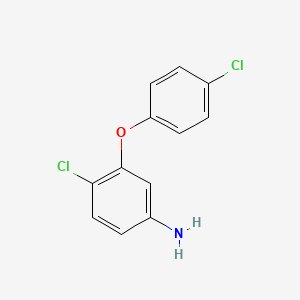
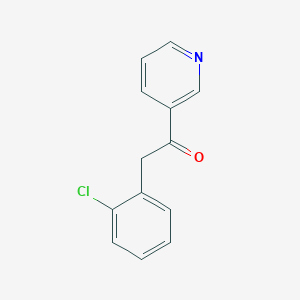


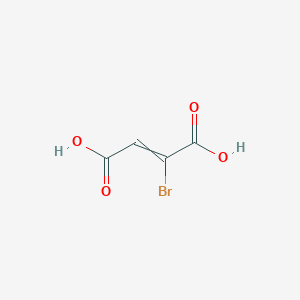
![10-Hydroxy-5,9-dimethyl-6-(2-methylbut-2-enoyloxy)-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B12442409.png)


![7-Chlorodifluoromethyl-2,3-dihydro-1,3-dimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B12442425.png)

